2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid
Description
2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with three methyl groups and an acetic acid moiety. The trimethyl substitutions (positions 2, 5, and 6 on the thienopyrimidine ring) enhance lipophilicity and steric bulk, which may influence pharmacokinetic properties like membrane permeability and metabolic stability. The acetic acid group provides a carboxylic acid functionality, facilitating salt formation (e.g., sodium salts) for improved aqueous solubility .
Properties
Molecular Formula |
C11H12N2O2S |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)acetic acid |
InChI |
InChI=1S/C11H12N2O2S/c1-5-6(2)16-11-10(5)8(4-9(14)15)12-7(3)13-11/h4H2,1-3H3,(H,14,15) |
InChI Key |
OEUFRCUXFWNQEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)CC(=O)O)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The thieno[2,3-d]pyrimidine scaffold is typically synthesized via condensation and cyclization reactions starting from suitably substituted thiophene derivatives. Two main approaches are commonly reported:
Condensation of 2-amino-3-ethoxycarbonylthiophene derivatives with formamide or formamide equivalents to form the pyrimidine ring fused to the thiophene[2,3-d] system. This method often involves heating at elevated temperatures (140–210 °C) to promote cyclization and ring closure, yielding thieno[2,3-d]pyrimidin-4-ones or related intermediates.
Multicomponent reactions (MCRs) involving ketones, malononitrile, elemental sulfur (S8), and formamide catalyzed by bases such as Na2HPO4 or triethylamine. These MCRs provide a one-step, atom-economical route to thieno[2,3-d]pyrimidin-4-amine derivatives, which can be further functionalized.
Specific Example: Condensation with Formamide
Starting with 2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene, reaction with thiourea under heating (200–210 °C) leads to cyclization forming the thieno[2,3-d]pyrimidin-4-one core in good yield (~75–97% depending on conditions).
The reaction conditions are critical: temperatures below 140 °C result in lower yields, while 140–150 °C for 6 hours optimizes cyclization.
Multicomponent Reaction Approach
A four-component reaction of a ketone, malononitrile, sulfur, and formamide catalyzed by Na2HPO4 can yield thieno[2,3-d]pyrimidin-4-amines in a single step, improving step and atom economy.
This method avoids multiple isolation and purification steps, simplifying the synthesis and enhancing structural diversity.
Functionalization to 2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic Acid
Introduction of the Acetic Acid Side Chain
The acetic acid substituent at position 2 of the thieno[2,3-d]pyrimidine ring can be introduced via alkylation or acylation reactions on the heterocyclic core.
A common approach involves the use of haloacetic acid derivatives (e.g., bromoacetic acid or ethyl bromoacetate) to alkylate the nitrogen or carbon at the 2-position, followed by hydrolysis if necessary to yield the free acetic acid.
The reaction is typically performed in organic solvents such as ethyl acetate under reflux or heating conditions, followed by solvent removal under reduced pressure and purification steps.
Purification and Isolation
After the alkylation step, the reaction mixture is concentrated by distillation under reduced pressure.
The crude product is often recrystallized or washed with solvents like ethyl acetate and ethanol to obtain the pure this compound in high yield and purity.
Summary Table of Preparation Steps
| Step | Starting Material / Reagent | Reaction Conditions | Product / Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-amino-3-ethoxycarbonyl-4,5-dimethylthiophene + Thiourea | Heat at 200–210 °C for 2–6 hours | 5,6-dimethylthieno[2,3-d]pyrimidin-4-one | 75–97 | Cyclization forms core heterocycle |
| 2 | Ketone + Malononitrile + S8 + Formamide + Na2HPO4 | Room temp to mild heating, 1–5 hours | Thieno[2,3-d]pyrimidin-4-amine derivatives | Variable | One-pot multicomponent reaction |
| 3 | Thieno[2,3-d]pyrimidine derivative + Haloacetic acid (e.g., bromoacetic acid) | Reflux in ethyl acetate or suitable solvent | This compound | High | Alkylation followed by purification |
Research Findings and Perspectives
The multicomponent reaction approach offers significant advantages in terms of step economy and atom economy, reducing waste and simplifying purification.
Traditional stepwise syntheses involving cyclization followed by functionalization remain valuable for precise control over substitution patterns and for scale-up in industrial settings.
Microwave-assisted synthesis techniques have been reported to accelerate intermediate formation and improve yields in related thieno[2,3-d]pyrimidine derivatives, suggesting potential for process intensification.
The choice of catalysts (e.g., triethylamine, Na2HPO4) and solvents (ethanol, ethyl acetate) impacts reaction efficiency, environmental footprint, and cost, with greener protocols increasingly favored.
Chemical Reactions Analysis
Types of Reactions
2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid can undergo various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; often carried out in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions might result in various alkylated or halogenated derivatives.
Scientific Research Applications
2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential anticancer and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby altering the enzyme’s conformation and function . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetic Acid (SY131541)
- Structure : Replaces the oxygen linkage with a thio (-S-) group.
- Impact: The thio group increases electron density and may alter redox reactivity.
2-({2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl}amino)acetic Acid (CAS 871673-05-1)
Sodium 2-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}acetate
2-[5-(4-Fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic Acid
- Structure : Incorporates a 4-fluorophenyl group and a 4-oxo moiety.
- The 4-oxo group may promote tautomerism, affecting reactivity .
Pharmacological and Toxicological Comparisons
Wy-14,643 ([4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic Acid)
- Activity: A peroxisome proliferator (PP) with hepatocarcinogenic effects in rats. Induces sustained DNA replication (5–10× control levels), correlating with tumorigenicity .
- Comparison: Unlike Wy-14,643, 2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid lacks chlorine and xylidino substituents, which may reduce PPARα activation and carcinogenic risk. However, its DNA replication effects remain uncharacterized .
N-(6-Methylthieno[2,3-d]pyrimidin-4-yl)glycine
- Structure : Replaces acetic acid with glycine.
- Impact: The shorter carbon chain and primary amine may limit interactions with carboxylate-binding pockets in enzymes. No carcinogenicity data available .
Physicochemical and ADMET Properties
| Compound | Molecular Weight | Predicted CCS (Ų) [M+H]+ | Solubility (Sodium Salt) | LogP (Est.) |
|---|---|---|---|---|
| 2-{Trimethylthieno...}acetic acid | ~280.3 | ~150–160 | Moderate (salt-dependent) | 2.1–2.5 |
| SY131541 | 296.3 | N/A | Low | 3.0–3.5 |
| Sodium 2-{6-Ethyl...}acetate | 245.2 | 146.8 | High | 1.8–2.2 |
| Wy-14,643 | 348.8 | N/A | Low | 4.5–5.0 |
CCS = Collision Cross Section; LogP = Octanol-water partition coefficient .
Biological Activity
2-{Trimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid, also known as [(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid, is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields of study.
- Molecular Formula : C₁₁H₁₃N₃O₂S
- Molecular Weight : 251.3 g/mol
- Structure : The compound features a thieno[2,3-d]pyrimidine moiety with trimethyl substitutions, which influence its reactivity and biological interactions.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
-
Anticancer Activity :
- Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. In particular, it has shown significant growth inhibition in melanoma cell lines (MDA-MB-435) with a growth percent (GP) of -31.02%.
- Molecular docking studies have been employed to predict its interaction with cancer-related targets, enhancing its potential as an anticancer agent.
- Enzyme Inhibition :
-
Proteomics Research :
- Its unique structure allows it to interact with various proteins and enzymes, making it a valuable tool in proteomics studies. This includes the exploration of protein-ligand interactions that could lead to the development of new therapeutic strategies.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Cyclin-dependent Kinases (CDKs) : By inhibiting CDKs, the compound may disrupt cell cycle progression, leading to apoptosis in cancer cells.
- Interaction with Biological Targets : The specific substitutions on the thieno[2,3-d]pyrimidine ring enhance its binding affinity to target enzymes and proteins involved in critical cellular processes.
Research Findings and Case Studies
A summary of key findings from recent studies includes:
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | Significant cytotoxicity against melanoma cell lines (GP = -31.02%) | Potential for development as an anticancer drug |
| Enzyme Inhibition | Selective inhibition of mPGES-1 with low micromolar IC50 values | Therapeutic target for inflammation and cancer treatment |
| Proteomics Applications | Useful in studying protein interactions and mechanisms | Enhances understanding of disease pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
